Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
The compound contains several functional groups including an ethyl ester, a piperazine ring, and a thiophene ring. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug . The thiophene ring is a five-membered aromatic ring with a sulfur atom, which is also found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility can be determined experimentally. For example, similar compounds have been found to be soluble in DMSO .Scientific Research Applications
Anticancer Activity
One notable application of related thiophene derivatives involves their use in the synthesis of novel heterocycles. For instance, the use of thiophene incorporated thioureido substituent as precursors led to the synthesis of new heterocycles, which were evaluated for their anticancer activity against the colon HCT-116 human cancer cell line. Compounds synthesized displayed potent activity, highlighting the potential of thiophene derivatives in anticancer drug development (Abdel-Motaal, Asem, & Alanzy, 2020).
Antimicrobial and Anti-inflammatory Applications
Another research avenue is the development of hybrid molecules incorporating thiophene derivatives to investigate their biological activities. These molecules have been assessed for their antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against test microorganisms. Additionally, two compounds exhibited antiurease activity, and four displayed antilipase activity, indicating their potential as therapeutic agents in treating microbial infections and related conditions (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antioxidant Activities
Further research into thiophene derivatives has led to the discovery of compounds with promising antioxidant activities. Through the synthesis of benzothiophenes and subsequent evaluation, several synthesized products were found to exhibit significant antioxidant activities. This finding opens the door to the use of thiophene derivatives in the development of antioxidant therapies (Bialy & Gouda, 2011).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3S/c1-2-30-23(29)21-18-8-3-4-9-19(18)31-22(21)25-20(28)15-26-10-12-27(13-11-26)17-7-5-6-16(24)14-17/h5-7,14H,2-4,8-13,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEIVCZDDQBAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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